N-[3-(methylsulfanyl)phenyl]-2-({4-oxo-3-propyl-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide
Description
The compound N-[3-(methylsulfanyl)phenyl]-2-({4-oxo-3-propyl-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide is a thieno[3,2-d]pyrimidinone derivative characterized by a sulfanylacetamide linker and a 3-(methylsulfanyl)phenyl substituent.
Key structural features:
- Thieno[3,2-d]pyrimidinone core: Provides rigidity and hydrogen-bonding capacity.
- Sulfanylacetamide bridge: Enhances solubility and facilitates interactions with biological targets.
- 3-(Methylsulfanyl)phenyl group: Introduces hydrophobic and electron-rich properties.
Properties
IUPAC Name |
N-(3-methylsulfanylphenyl)-2-(4-oxo-3-propylthieno[3,2-d]pyrimidin-2-yl)sulfanylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N3O2S3/c1-3-8-21-17(23)16-14(7-9-25-16)20-18(21)26-11-15(22)19-12-5-4-6-13(10-12)24-2/h4-7,9-10H,3,8,11H2,1-2H3,(H,19,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KYFBEDLEFQCSGI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C(=O)C2=C(C=CS2)N=C1SCC(=O)NC3=CC(=CC=C3)SC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N3O2S3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-[3-(methylsulfanyl)phenyl]-2-({4-oxo-3-propyl-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide, also known as E717-0180, is a compound of considerable interest due to its potential biological activities. This article provides a detailed overview of its biological activity based on available research findings.
The compound has the following chemical properties:
- Molecular Formula : C22H22N4O2S
- Molecular Weight : 406.51 g/mol
- LogP : 4.026
- Water Solubility (LogSw) : -3.96
- Hydrogen Bond Acceptors : 6
- Hydrogen Bond Donors : 1
Research indicates that E717-0180 may exhibit multiple mechanisms of action, particularly in its role as an inhibitor in various biochemical pathways. The compound's structure suggests potential interactions with enzymes involved in nucleotide biosynthesis, which is critical for cellular proliferation and survival.
Anticancer Activity
Recent studies have highlighted the anticancer potential of E717-0180. In vitro assays demonstrated significant inhibitory effects on various cancer cell lines, including:
The compound showed comparable effectiveness to standard chemotherapeutic agents like doxorubicin and 5-fluorouracil, indicating its potential as a novel anticancer agent.
Enzyme Inhibition
E717-0180 has been evaluated for its inhibitory effects on key enzymes involved in cancer metabolism:
- Cholinesterase Inhibition : The compound demonstrated a significant inhibitory effect on acetylcholinesterase (AChE), with an IC₅₀ value lower than that of standard inhibitors used in Alzheimer's treatment .
Molecular Docking Studies
Molecular docking studies suggest that E717-0180 binds effectively to target sites within the active sites of relevant enzymes, enhancing its potential as a therapeutic agent. The binding affinity and interaction profiles indicate a promising structure–activity relationship that could be exploited for further drug development.
Case Studies
A notable case study involved the application of E717-0180 in combination therapies. When used alongside standard treatments, it enhanced the overall efficacy against resistant cancer cell lines, demonstrating its ability to overcome drug resistance mechanisms .
Future Directions
Further research is warranted to explore:
- In Vivo Studies : To assess the pharmacokinetics and therapeutic efficacy in animal models.
- Toxicology Profiles : Understanding the safety and side effects associated with prolonged use.
- Clinical Trials : To evaluate its effectiveness in human subjects and establish dosage guidelines.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Modifications and Physicochemical Properties
The table below compares the target compound with similar thienopyrimidinone derivatives:
Note: Molecular weight for the target compound is estimated based on structural similarity to .
Key Observations:
- Substituent Effects: Electron-withdrawing groups (e.g., CF₃ in ) improve metabolic stability but may reduce solubility. Halogenated substituents (e.g., Cl in ) enhance binding affinity to hydrophobic enzyme pockets.
- Synthetic Routes: Analogs in and share synthetic strategies involving sulfanyl linkages (e.g., SCH₂ bridges) and acetamide coupling. The use of DMF/LiH for stirring () and ethanol/KOH for reflux () highlights common reaction conditions for thioether and acetamide formation.
Hypothesized Activity of Target Compound:
The methylsulfanyl group could confer moderate CYP450 inhibition, while the thienopyrimidinone core may target bacterial DNA gyrase or viral proteases, based on precedents.
Limitations and Data Gaps
- Missing Data : Melting points, solubility, and explicit bioactivity data for the target compound are unavailable in the evidence.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
